molecular formula C30H40N6O10 B2890973 Boc-Val-Cit-PAB-PNP

Boc-Val-Cit-PAB-PNP

Cat. No.: B2890973
M. Wt: 644.7 g/mol
InChI Key: SKWLDDHVHXQPOG-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Val-Cit-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to release the drug payload specifically within the target cells, enhancing the efficacy and reducing the side effects of the therapeutic agents. The structure of this compound includes a valine-citrulline dipeptide sequence, which is cleaved by cathepsin B, an enzyme found in lysosomes .

Mechanism of Action

Target of Action

The primary target of Boc-Val-Cit-PAB-PNP is Cathepsin B , a lysosomal cysteine protease . This enzyme is highly up-regulated in malignant cells, making it an attractive target for pro-drug activation .

Mode of Action

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit dipeptide motif in the linker is designed to be a substrate for Cathepsin B . Upon ADC internalization and lysosomal degradation, the dipeptide is degraded, which liberates the attached payload inside the target cell .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the endocytic pathway . The ADC is internalized into the cell and delivered to the lysosome, where Cathepsin B is present . The Val-Cit dipeptide motif is specifically cleaved by Cathepsin B, leading to the release of the cytotoxic payload .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its superior plasma stability, release behavior, and chemical tractability . The peptide-based linker is designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases . Due to unsuitable pH conditions and serum protease inhibitors, peptide linkers show greater systemic stability with rapid enzymatic drug release in the target cell .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . The cleavage of the linker by Cathepsin B in the lysosome releases the cytotoxic payload, leading to the death of the cancer cell .

Action Environment

The action of this compound is influenced by the tumor microenvironment. The presence of Cathepsin B in the lysosome of the cancer cells is crucial for the cleavage of the linker and the release of the cytotoxic payload . Furthermore, the pH conditions in the systemic circulation and the presence of serum protease inhibitors can affect the stability of the linker and the release of the drug .

Biochemical Analysis

Biochemical Properties

Boc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as it forms the bridge between the antibody and the cytotoxic drug in ADCs . The linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . The cleavage of the linker is specifically catalyzed by the enzyme cathepsin B, which is typically overexpressed in tumor cells .

Cellular Effects

The effects of this compound on cells are primarily mediated through the action of the ADCs it helps to form . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug . This can lead to cell death, thereby inhibiting the growth of the tumor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The drug can then interact with its target, often a critical cellular protein, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADC it is part of . The linker is designed to be stable in the bloodstream but to be cleaved once inside the target cell . This allows for the controlled release of the drug over time .

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in ADCs . After the ADC is internalized by the target cell, the linker is cleaved by cathepsin B . This enzymatic reaction represents the primary metabolic pathway involving this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms . The ADCs are designed to specifically bind to antigens on the surface of target cells, facilitating their uptake . Once inside the cell, the linker is cleaved, releasing the drug .

Subcellular Localization

The subcellular localization of this compound is related to the intracellular trafficking of the ADCs it is part of . After internalization, the ADCs are typically transported to lysosomes, where the acidic environment facilitates the cleavage of the linker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Cit-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Acids: The amino acids valine and citrulline are protected using tert-butyloxycarbonyl (Boc) groups.

    Peptide Bond Formation: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Linker Attachment: The peptide is then linked to p-aminobenzyl (PAB) and para-nitrophenyl (PNP) groups through esterification and amidation reactions.

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Cleavage: Release of the drug payload.

    Hydrolysis: Formation of amino acids and PAB-PNP fragments.

    Substitution: Formation of substituted PAB derivatives.

Scientific Research Applications

Boc-Val-Cit-PAB-PNP has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates targeted drug delivery in cellular studies.

    Medicine: Integral in the development of ADCs for cancer therapy.

    Industry: Employed in the production of specialized pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-Phe-Leu-PAB-PNP: Another cleavable linker used in ADCs.

    Fmoc-Val-Cit-PAB-PNP: Similar structure but with a different protecting group.

    Boc-Val-Ala-PAB-PNP: Variation in the peptide sequence.

Uniqueness

Boc-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. This specificity enhances the therapeutic index of ADCs, making it a valuable tool in targeted cancer therapy.

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWLDDHVHXQPOG-ZEQRLZLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.